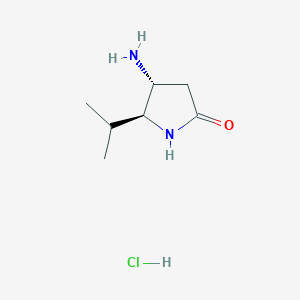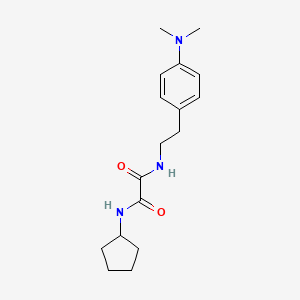![molecular formula C12H16N4O B2780907 (E)-1-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one CAS No. 2249695-43-8](/img/structure/B2780907.png)
(E)-1-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one, also known as DAPH-2, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies, and its potential as a therapeutic agent is currently being investigated.
Wirkmechanismus
DAPK2 is a serine/threonine kinase that is involved in the regulation of apoptosis, autophagy, and other cellular processes. (E)-1-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one binds to the ATP-binding pocket of DAPK2, preventing its activation and downstream signaling. This leads to the inhibition of cell growth and survival pathways, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, (E)-1-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one has also been shown to have other biochemical and physiological effects. For example, it has been found to inhibit the growth of bacteria and fungi, suggesting a potential role as an antimicrobial agent. (E)-1-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one has also been shown to reduce inflammation and oxidative stress in animal models, indicating a potential therapeutic role in diseases such as arthritis and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (E)-1-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one in lab experiments is its specificity for DAPK2. This allows researchers to selectively target this protein and study its role in various cellular processes. However, one limitation of (E)-1-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on (E)-1-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one. One area of interest is the development of more potent and selective inhibitors of DAPK2. Another potential direction is the investigation of the role of DAPK2 in other diseases, such as autoimmune disorders and cardiovascular disease. Additionally, the use of (E)-1-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one in combination with other therapeutic agents, such as chemotherapy or immunotherapy, could be explored as a potential treatment strategy for cancer.
Synthesemethoden
The synthesis of (E)-1-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one has been described in several publications. One of the most commonly used methods involves the reaction of 5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbaldehyde with N,N-dimethylformamide dimethyl acetal in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 4-dimethylaminobutyryl chloride to yield (E)-1-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
(E)-1-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one has been shown to inhibit the activity of a protein called Death-Associated Protein Kinase 2 (DAPK2), which plays a role in cell death and survival pathways. This inhibition has been found to have a significant impact on the growth and survival of cancer cells in vitro and in vivo. (E)-1-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one has been tested in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer, and has been shown to induce cell death and reduce tumor growth.
Eigenschaften
IUPAC Name |
(E)-1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-15(2)5-3-4-12(17)16-7-10-6-13-9-14-11(10)8-16/h3-4,6,9H,5,7-8H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJHDYIOVOWJEX-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N1CC2=CN=CN=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N1CC2=CN=CN=C2C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-4-(dimethylamino)but-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

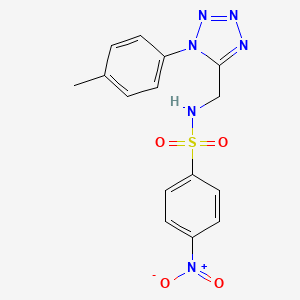


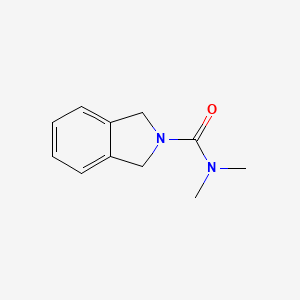
![Tert-butyl 2-[(4-aminopyrazol-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2780830.png)
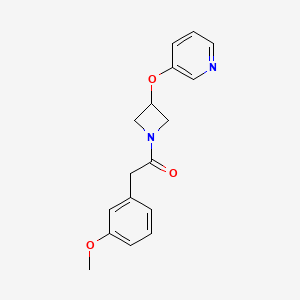


![1-[4-[(5-Fluoro-2-methoxyphenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2780836.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2780841.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2780843.png)
